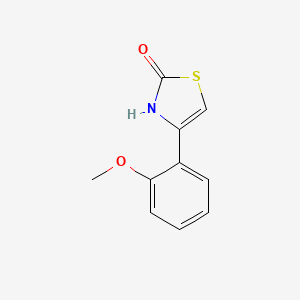

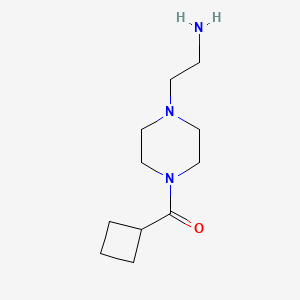

![molecular formula C12H8ClFN4 B1420390 4-氯-1-(4-氟苯基)-6-甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 1097095-32-3](/img/structure/B1420390.png)

4-氯-1-(4-氟苯基)-6-甲基-1H-吡唑并[3,4-d]嘧啶

描述

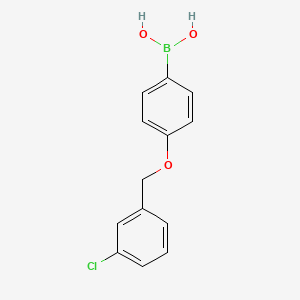

“4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . It has a molecular weight of 248.65 . This compound has been used in the synthesis of novel CDK2 inhibitors, which are important in cancer treatment .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . The InChI code for this compound is 1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis

This compound is a brown solid with a melting point of 183-144 °C . The IR (KBr) cm-1 values are: 3455-3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) . The 1H-NMR (DMSO-d6) (ppm) values are: 11.25 (brs, 1H, NH, D2O exchangeable), 8.72 (brs, 1H, NH, D2O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 8.02 (s, 1H, pyrazolo-H3), 7.58 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.96 (d, J = 8 Hz, 1H, phenyl) .科学研究应用

药理化合物中间体:该化合物用作各种二取代 1-甲基-1H-吡唑并[3,4-d]嘧啶的合成中间体,这些化合物可能具有有用的药理特性 (Ogurtsov 和 Rakitin,2021 年)。

除草剂活性:吡唑并[3,4-d]嘧啶的衍生物已表现出除草剂活性。例如,一些化合物在某些剂量下对油菜和稗草的根系表现出抑制活性 (罗、赵、郑和王,2017 年)。

胺的合成:4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶与甲胺的亲核取代产生 4-取代产物,如 6-(氯甲基)-N,1-二甲基-1H-吡唑并[3,4-d]嘧啶-4-胺,这可能对新化合物的开发感兴趣 (Ogurtsov 和 Rakitin,2021 年)。

催化应用:该化合物已用于 4-氯-1H-吡唑并[3, 4-d]嘧啶与芳香醛的催化芳基化 (宫下、松田、飯岛和东野,1990 年)。

腺苷受体亲和力:吡唑并[3,4-d]嘧啶已被证明具有 A1 腺苷受体亲和力,这与药理研究有关 (哈登、奎因和斯卡梅尔斯,1991 年)。

博莱霉素的放大剂:1H-吡唑并[3,4-d]嘧啶的某些衍生物已被研究其作为博莱霉素(一种化学治疗剂)对大肠杆菌的放大剂的作用 (布朗、丹克沃茨、格里格和岩井,1979 年)。

抗炎活性:新的吡唑并[3,4-d]嘧啶已被合成并评估其抗炎活性,某些衍生物显示出显着结果 (科塔、孔佩利、苏兰普迪和库拉卡尼,2011 年)。

抗菌和抗结核活性:吡唑并[3,4-d]嘧啶的某些衍生物已被测试其抗菌和抗结核活性,与标准药物相比显示出有趣的结果 (特里维迪、拉瓦特和沙阿,2007 年)。

抗病毒/抗肿瘤活性:源自吡唑并[3,4-d]嘧啶-4(5H)-硒酮的某些核苷已显示出作为抗寄生虫剂的潜力,并在体外对病毒和肿瘤细胞表现出显着的活性 (乌加卡、科塔姆、麦基南、罗宾斯和雷万卡,1984 年)。

作用机制

Target of Action

The primary target of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . Additionally, the compound may also influence other biochemical pathways related to inflammation, as pyrimidine derivatives have been reported to inhibit the activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

The inhibition of CDK2 by 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine leads to significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action results in alterations in cell cycle progression and induction of apoptosis within cancer cells .

Action Environment

The action, efficacy, and stability of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage conditions are essential to maintain its stability and efficacy.

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-8(14)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKFLLUUIHIJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

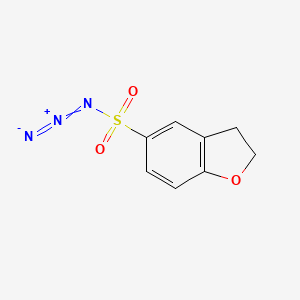

![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)

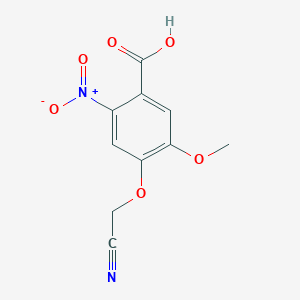

![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)

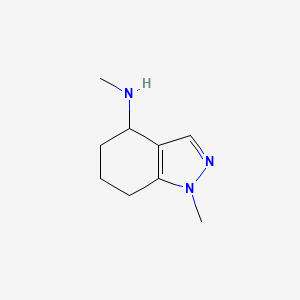

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)